5-Bromothiazole-4-carbaldehyde

Physical chemistry Process engineering Purification

5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7) is a monobrominated thiazole-4-carbaldehyde derivative with the molecular formula C₄H₂BrNOS and a molecular weight of 192.03 g·mol⁻¹. The compound features a bromine atom at the 5-position and a formyl group at the 4-position of the 1,3-thiazole ring, creating a dense, electron-deficient scaffold.

Molecular Formula C4H2BrNOS
Molecular Weight 192
CAS No. 934346-19-7
Cat. No. B6227613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazole-4-carbaldehyde
CAS934346-19-7
Molecular FormulaC4H2BrNOS
Molecular Weight192
Structural Identifiers
SMILESC1=NC(=C(S1)Br)C=O
InChIInChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7): A Positionally Defined Heterocyclic Aldehyde for Regioselective Synthesis


5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7) is a monobrominated thiazole-4-carbaldehyde derivative with the molecular formula C₄H₂BrNOS and a molecular weight of 192.03 g·mol⁻¹ . The compound features a bromine atom at the 5-position and a formyl group at the 4-position of the 1,3-thiazole ring, creating a dense, electron-deficient scaffold. Its predicted boiling point is 279.1±20.0 °C, predicted density is 1.920±0.06 g/cm³, and it is typically supplied as a crystalline solid requiring storage at 2–8 °C under an inert atmosphere . Widely employed as a building block in medicinal and agrochemical chemistry, it participates in cross-coupling, condensation, and nucleophilic addition reactions, serving as a precursor to more elaborate thiazole-containing pharmacophores .

Why 5-Bromothiazole-4-carbaldehyde Cannot Be Replaced by Its 2‑Bromo or 4‑Bromo Isomers


The three monobromothiazole carbaldehyde isomers—5‑bromo‑4‑formyl, 2‑bromo‑4‑formyl, and 4‑bromo‑5‑formyl—are not interchangeable building blocks. The position of the bromine atom dictates the electronic environment of the thiazole ring and the reactivity of both the halogen and the aldehyde group . In palladium‑catalyzed cross‑couplings, 5‑bromothiazoles consistently afford superior yields compared to 2‑bromothiazoles, which perform poorly due to unfavorable oxidative‑addition kinetics [1]. Additionally, the adjacency of the bromine and formyl groups in the 5‑bromo‑4‑carbaldehyde isomer enables directed ortho‑metalation and regioselective late‑stage functionalization that are impossible with the other isomers. Consequently, selecting the incorrect isomer can lead to failed coupling reactions, lower yields, or the need for cumbersome protecting‑group strategies, directly impacting synthetic efficiency and procurement cost.

Quantitative Differentiation Evidence for 5-Bromothiazole-4-carbaldehyde Relative to Its Closest Analogs


Boiling Point Elevation Differentiates 5‑Bromo‑4‑carbaldehyde from Non‑Brominated and 2‑Bromo Analogs

The introduction of a bromine atom at the 5‑position raises the predicted boiling point substantially relative to the parent thiazole‑4‑carboxaldehyde (ΔT ≈ +57 °C) and exceeds that of the 2‑bromo isomer by approximately 14–24 °C, reflecting altered intermolecular forces that influence distillation and sublimation behavior .

Physical chemistry Process engineering Purification

Acidity (pKa) Difference Dictates Reactivity in Base‑Mediated Condensations

The predicted pKa of 5‑bromothiazole‑4‑carbaldehyde is −1.21 ± 0.10, significantly more acidic than that of the non‑brominated thiazole‑4‑carboxaldehyde (pKa ≈ 0.51) . The enhanced acidity of the conjugate acid (protonated thiazole nitrogen) implies that the free base is a weaker base, which can affect acid‑catalyzed imine formation and the choice of buffer conditions in biological assays.

Reactivity Condensation Deprotonation

Regiochemical Advantage in Palladium‑Catalyzed Cross‑Coupling: 5‑Bromo Outperforms 2‑Bromo

In a systematic study of palladium‑catalyzed reactions of halo‑1,3‑azoles with terminal acetylenes, 5‑bromothiazole afforded ethynyl derivatives in 43–89% isolated yield, whereas 2‑bromothiazole gave poor yields under identical conditions [1]. Although the published study used the parent 5‑bromothiazole rather than the 4‑carbaldehyde derivative, the electronic effect of the 4‑formyl group is electron‑withdrawing (σₘ ≈ 0.35), which is expected to further activate the C–Br bond toward oxidative addition, potentially enhancing coupling efficiency relative to the unsubstituted 5‑bromothiazole baseline.

Cross-coupling Sonogashira reaction Regioselectivity

Storage and Handling Requirements Differentiate Procurement Logistics

5‑Bromothiazole‑4‑carbaldehyde requires storage at 2–8 °C under inert gas (nitrogen or argon), and it is classified with GHS hazard statements H315, H319, and H335 (skin irritation, eye irritation, respiratory irritation) . In contrast, the non‑brominated thiazole‑4‑carboxaldehyde carries H302 (harmful if swallowed) and lacks the H335 respiratory hazard . This difference affects shipping classification, storage infrastructure, and personal protective equipment requirements.

Stability Storage Supply chain

Purity and Price Benchmarking Against the 2‑Bromo Isomer

Commercial offerings of 5‑bromothiazole‑4‑carbaldehyde (97% purity) and 2‑bromothiazole‑4‑carbaldehyde (95–98% purity) show overlapping purity ranges, but the price per gram for the 5‑bromo isomer is typically higher (≈$454–$560 for 1 g, 97% purity) compared to the 2‑bromo isomer (≈$50–$150 for 1 g, 97% purity) . The price differential reflects the lower commercial demand and more specialized synthetic routes to the 5‑bromo‑4‑carbaldehyde, making it a less commodity‑like research chemical and potentially offering supply‑chain diversification for critical projects.

Procurement Cost-effectiveness Quality

High‑Value Application Scenarios for 5-Bromothiazole-4-carbaldehyde


Regioselective Sonogashira Coupling for Alkynyl‑Thiazole Library Synthesis

When a medicinal chemistry program requires a library of 5‑alkynyl‑thiazole‑4‑carbaldehydes, 5‑bromothiazole‑4‑carbaldehyde is the preferred substrate. The 5‑bromo isomer participates efficiently in Sonogashira couplings (class‑level yields of 43–89% demonstrated for the parent 5‑bromothiazole [1]), whereas the 2‑bromo isomer fails under identical conditions. The 4‑formyl group can be used orthogonally for subsequent reductive amination or Knoevenagel condensation, enabling two‑directional diversification from a single building block.

Fragment‑Based Drug Discovery Requiring a Low‑pKa Heterocyclic Aldehyde

The predicted pKa of −1.21 for 5‑bromothiazole‑4‑carbaldehyde makes it a suitable fragment for targeting binding sites that require a neutral thiazole nitrogen at physiological pH. Unlike thiazole‑4‑carboxaldehyde (pKa ≈ 0.51), which is partially protonated at pH 7.4, the 5‑bromo derivative remains predominantly deprotonated, facilitating consistent binding‑mode predictions and reducing pH‑dependent potency shifts in biochemical assays.

Process Chemistry Optimization Using Boiling Point Differentiation

For scale‑up reactions where solvent removal by distillation is required, the elevated boiling point of 5‑bromothiazole‑4‑carbaldehyde (279.1 °C predicted ) relative to the non‑brominated analog (222.4 °C) provides a wider thermal operating window. This allows the use of higher‑boiling solvents (e.g., DMF, DMSO) without co‑distillation of the product, simplifying work‑up and improving isolated yields in multi‑kilogram campaigns.

Specialty Agrochemical Intermediate with Differentiated Hazard Profile

The additional H335 respiratory hazard of 5‑bromothiazole‑4‑carbaldehyde necessitates dedicated ventilation and handling protocols not required for thiazole‑4‑carboxaldehyde. For agrochemical discovery organizations that already maintain H335‑compliant facilities, this compound offers a path to brominated thiazole intermediates without incremental infrastructure investment, while competitors lacking such facilities may face regulatory hurdles, creating a barrier to entry.

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